5,5/'-DINITRO BAPTA

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

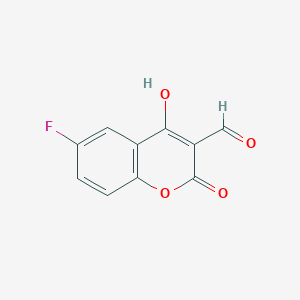

5,5’-Dinitro BAPTA is a chemical compound known for its high affinity for calcium ions. It is a derivative of BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N’,N’-tetraacetic acid), which is widely used as a calcium chelator in various scientific research applications. The addition of nitro groups at the 5 and 5’ positions enhances its properties, making it a valuable tool in the study of calcium dynamics within biological systems .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Dinitro BAPTA typically involves the nitration of BAPTAThe nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective nitration of the desired positions .

Industrial Production Methods

Industrial production of 5,5’-Dinitro BAPTA follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The final product is purified through recrystallization or chromatography techniques to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

5,5’-Dinitro BAPTA undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products

Reduction: The major product of the reduction reaction is 5,5’-diamino BAPTA.

Substitution: The major products depend on the substituent introduced during the nucleophilic substitution reaction.

Wissenschaftliche Forschungsanwendungen

5,5’-Dinitro BAPTA is widely used in scientific research due to its ability to chelate calcium ions. Some of its applications include:

Chemistry: Used as a reagent to study calcium ion interactions and dynamics.

Biology: Employed in the investigation of calcium signaling pathways in cells.

Medicine: Utilized in research on calcium-related diseases and potential therapeutic interventions.

Industry: Applied in the development of calcium-sensitive materials and sensors

Wirkmechanismus

The mechanism of action of 5,5’-Dinitro BAPTA involves its ability to bind calcium ions with high affinity. Once inside the cell, it is cleaved by cytosolic esterases to release the active tetra-carboxylate ligand, which then chelates calcium ions. This chelation process helps in modulating calcium-dependent processes within the cell, such as neurotransmitter release and muscle contraction .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

BAPTA: The parent compound without nitro groups.

5,5’-Difluoro BAPTA: A derivative with fluorine atoms instead of nitro groups.

5,5’-Dibromo BAPTA: A derivative with bromine atoms instead of nitro groups.

Uniqueness

5,5’-Dinitro BAPTA is unique due to its enhanced calcium-binding affinity and membrane permeability. The presence of nitro groups increases its ability to chelate calcium ions effectively, making it a valuable tool in studies requiring precise control of intracellular calcium levels .

Eigenschaften

CAS-Nummer |

125367-32-0 |

|---|---|

Molekularformel |

C22H22N4O14 |

Molekulargewicht |

566.43 |

Synonyme |

5,5/'-DINITRO BAPTA |

Herkunft des Produkts |

United States |

Q1: How does 5,5'-dinitro BAPTA affect the slow afterhyperpolarization (sAHP) in hippocampal CA1 neurons?

A1: Research suggests that 5,5'-dinitro BAPTA, a low-affinity calcium chelator, has no significant effect on the sAHP in hippocampal CA1 neurons when used at a concentration of 1 mM. [] This is in contrast to higher-affinity calcium chelators like BAPTA and 4,4'-difluoro BAPTA, which were shown to prolong the decay phase of the sAHP. [] The lack of effect with 5,5'-dinitro BAPTA might be attributed to its lower affinity for calcium ions, making it less effective at altering the intracellular calcium signals responsible for the sAHP. []

Q2: What research has been done on the complexation of 5,5'-dinitro BAPTA with divalent cations?

A2: Studies have investigated the complexation behavior of 5,5'-dinitro BAPTA with various divalent cations, including cadmium, lead, zinc, copper, nickel, and calcium. [] While the abstract doesn't provide specific details on the results, it suggests that this research aimed to understand the binding affinity and selectivity of 5,5'-dinitro BAPTA for different metal ions. Such information is valuable for understanding potential applications of this compound in areas like metal chelation therapy or as a tool in biological research.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Butyl-3-((2'-(2-trityl-2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B1147432.png)

![[(2R,3R,4R,5R)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B1147450.png)